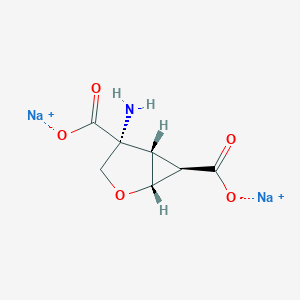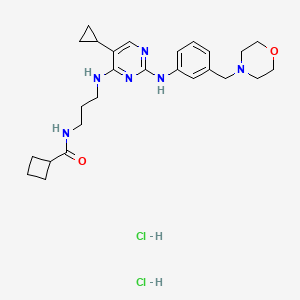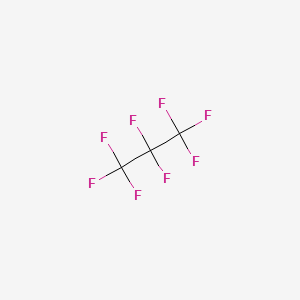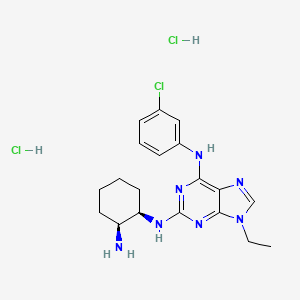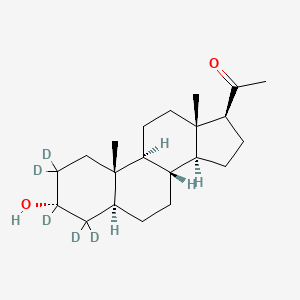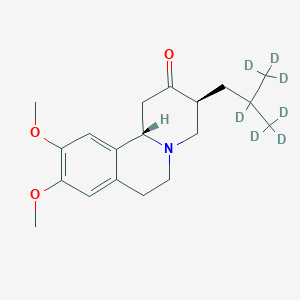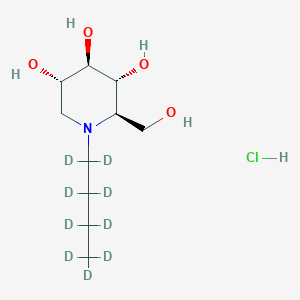
PA Janelia Fluor? 646, SE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag® ). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 549, SE to perform two-colour sptPALM in live cells with activation at 405nm. Cell permeable. Excitation maximum = 649 - 651 nm; emission maximum = 663 - 665 nm. Upon protein conjugation the efficiencies of photoconversion improve substantially. Low background staining.
Scientific Research Applications
1. Cellular Imaging and Labeling
- The development of genetically encoded self-labeling protein tags like the HaloTag and SNAP-tag has expanded the utility of chemical dyes in microscopy. PA Janelia Fluor 646, SE, as part of the "Janelia Fluor" dyes, is used in cellular imaging experiments due to its high brightness and photostability. It's particularly useful in ensemble and single-molecule cellular imaging (Grimm et al., 2017).
2. Single-Molecule Imaging
- Janelia Fluor dyes, including PA Janelia Fluor 646, SE, have been synthesized as photoactivatable derivatives for advanced imaging experiments. These derivatives are compatible with live-cell labeling strategies and retain superior brightness and photostability, enabling improved single-particle tracking and localization microscopy experiments (Grimm et al., 2016).
3. Optimization for Biological Imaging
- A framework for rationalizing rhodamine behavior in biological environments has been developed, leading to the optimization of long-wavelength variants of Janelia Fluor dyes. This strategy yields red-shifted Janelia Fluor dyes, such as PA Janelia Fluor 646, SE, which are useful for biological imaging experiments in cells and in vivo (Grimm et al., 2020).
4. Chemical Tagging and Immunohistochemistry
- In the study of neural tissue, the use of genetically encoded self-labeling tags with chemical fluorophore ligands, including Janelia Fluor dyes, has been critical. These dyes have been tested and utilized effectively in conjunction with immunohistochemistry techniques in the Drosophila brain, showcasing their versatility in neurobiological applications (Meissner et al., 2018).
5. Live-Cell and In Vivo Imaging
- The design of Janelia Fluor dyes, including PA Janelia Fluor 646, SE, has been refined to allow for rational tuning of their spectral and chemical properties. This has resulted in the creation of a range of fluorescent and fluorogenic labels for live-cell and in vivo imaging, demonstrating the dyes' versatility across different biological contexts (Grimm et al., 2017).
6. Photoactivated Localization Microscopy (PALM)
- A methodology has been developed to determine, optimize, and account for the blinking behavior of PALM-compatible fluorophores, including PA Janelia Fluor 646, SE. This methodology is crucial for robust evaluation of molecular clustering based on single molecule localization maps, enhancing the accuracy of nanoscale protein distribution studies (Platzer et al., 2019).
properties
Molecular Formula |
C34H31N5O5Si |
|---|---|
Molecular Weight |
617.74 |
synonyms |
2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2/'-diazo-5,5-dimethyl-2/',3/'-dihydro-5H-3/'-oxospiro[dibenzo[b,e]siline-10,1/'-indene]-6/'-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
